molecular formula C12H10N2O4 B12878699 2-((5-Methylisoxazol-3-yl)carbamoyl)benzoic acid

2-((5-Methylisoxazol-3-yl)carbamoyl)benzoic acid

Cat. No.: B12878699
M. Wt: 246.22 g/mol
InChI Key: BIZFIZBXESSPDD-UHFFFAOYSA-N
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Description

2-((5-Methylisoxazol-3-yl)carbamoyl)benzoic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methylisoxazol-3-yl)carbamoyl)benzoic acid typically involves the formation of the isoxazole ring followed by the introduction of the benzoic acid moiety. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The reaction conditions often include the use of copper (I) or ruthenium (II) catalysts .

Industrial Production Methods

In industrial settings, the synthesis of isoxazole derivatives, including this compound, may employ metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . These methods focus on eco-friendly and cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

2-((5-Methylisoxazol-3-yl)carbamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((5-Methylisoxazol-3-yl)carbamoyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Methylisoxazol-3-yl)carbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Methylisoxazol-3-yl)carbamoyl)benzoic acid is unique due to its specific combination of the isoxazole ring and benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C12H10N2O4/c1-7-6-10(14-18-7)13-11(15)8-4-2-3-5-9(8)12(16)17/h2-6H,1H3,(H,16,17)(H,13,14,15)

InChI Key

BIZFIZBXESSPDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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